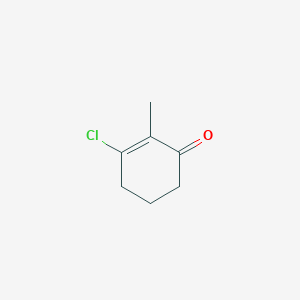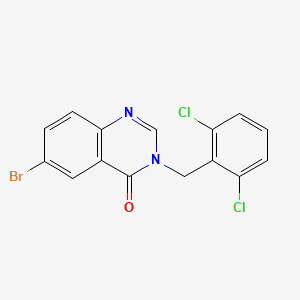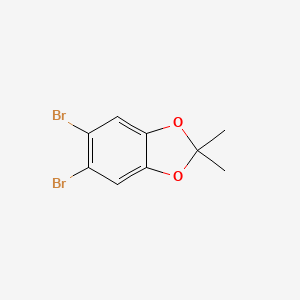
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(2,6-Diéthylphényl)-1-phénylsémicarbazide est un composé organique qui appartient à la classe des sémicarbazides. Les sémicarbazides sont connues pour leurs applications diverses dans différents domaines, notamment la chimie médicinale, l'agriculture et la science des matériaux. Ce composé se caractérise par la présence d'un groupe phényle et d'un groupe 2,6-diéthylphényle liés à une portion de sémicarbazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(2,6-Diéthylphényl)-1-phénylsémicarbazide implique généralement la réaction de l'isocyanate de 2,6-diéthylphényle avec la phénylhydrazine. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le schéma réactionnel général est le suivant :
[ \text{Isocyanate de 2,6-diéthylphényle} + \text{Phénylhydrazine} \rightarrow \text{4-(2,6-Diéthylphényl)-1-phénylsémicarbazide} ]
La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, et le mélange réactionnel est chauffé à reflux pendant plusieurs heures. Une fois la réaction terminée, le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
En milieu industriel, la production de la 4-(2,6-Diéthylphényl)-1-phénylsémicarbazide peut impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction. L'utilisation de catalyseurs et de conditions de réaction optimisées peut encore améliorer l'extensibilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(2,6-Diéthylphényl)-1-phénylsémicarbazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : Les groupes phényle et 2,6-diéthylphényle peuvent subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Les réactifs électrophiles tels que les halogènes (Cl₂, Br₂) et les chlorures de sulfonyle (RSO₂Cl) sont utilisés en conditions acides ou basiques.
Principaux produits formés
Oxydation : Formation d'oxydes et de dérivés hydroxyle.
Réduction : Formation d'amines et d'hydrazines.
Substitution : Formation de dérivés phénylés et 2,6-diéthylphénylés substitués.
4. Applications de la recherche scientifique
La 4-(2,6-Diéthylphényl)-1-phénylsémicarbazide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique et comme intermédiaire dans la préparation d'autres composés.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisée dans la production de produits agrochimiques et comme stabilisateur en chimie des polymères.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(2,6-Diéthylphényl)-1-phénylsémicarbazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, ce qui conduit à la modulation des voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 4-(2,6-Diethylphenyl)-1-phenylsemicarbazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2,6-Diéthylphényl)-1-phénylurée : Structure similaire, mais avec une portion urée au lieu d'une sémicarbazide.
4-(2,6-Diéthylphényl)-1-phénylthiosemicarbazide : Contient un groupe thiosemicarbazide au lieu d'une sémicarbazide.
4-(2,6-Diéthylphényl)-1-phénylhydrazine : N'a pas le groupe carbonyle présent dans les sémicarbazides.
Unicité
La 4-(2,6-Diéthylphényl)-1-phénylsémicarbazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa portion de sémicarbazide permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
133611-91-3 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
1-anilino-3-(2,6-diethylphenyl)urea |
InChI |
InChI=1S/C17H21N3O/c1-3-13-9-8-10-14(4-2)16(13)18-17(21)20-19-15-11-6-5-7-12-15/h5-12,19H,3-4H2,1-2H3,(H2,18,20,21) |
Clé InChI |
PZERCKKAAFVZQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
